molecular formula C13H17NO3 B2940005 tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate CAS No. 1629446-76-9

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate

Cat. No.: B2940005
CAS No.: 1629446-76-9
M. Wt: 235.283
InChI Key: OLFWCRFYEXVDJO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is a heterocyclic building block useful in chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates, which were then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows a peak at 1706 cm-1, which corresponds to the C=O stretch . Its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Preparation and Chemical Reactions

  • Diels-Alder Reaction : A study detailed the preparation and Diels-Alder reaction involving a 2-Amido substituted furan, showcasing the utility of tert-Butyl derivatives in facilitating complex cycloaddition reactions, which are fundamental in synthetic chemistry for constructing cyclic compounds (Padwa, Brodney, & Lynch, 2003).
  • Oxidative Coupling : Research demonstrated a palladium-copper-cocatalyzed intramolecular oxidative coupling strategy, where tert-Butyl hydroperoxide was used both as the oxidant and oxygen source, underscoring the compound's role in promoting atom-economical synthesis of 3-acylindoles, a class of compounds with significant pharmacological interest (Xiao-Feng Xia et al., 2013).
  • Enantioselective Synthesis : Another study focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor, illustrating the compound's role in generating chiral building blocks for bioactive molecules (J. Marin et al., 2004).

Catalysis and Stereoselectivity

  • Catalysis : Research on improved catalysts for palladium-catalyzed synthesis of oxindoles by amide alpha-arylation highlighted the use of tert-butylphosphine ligands to achieve high yields under mild conditions, demonstrating the compound's applicability in facilitating complex catalytic reactions that form quaternary carbon centers in alpha,alpha-disubstituted oxindoles (S. Lee & J. Hartwig, 2001).
  • Stereoselective Syntheses : A study on the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate showcased the compound's utility in achieving high stereoselectivity, critical for the synthesis of stereochemically complex pharmaceuticals (V. Boev et al., 2015).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate”. For instance, handling of the compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .

Properties

IUPAC Name

tert-butyl 7-oxo-5,6-dihydro-4H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFWCRFYEXVDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2CCCC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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